molecular formula C5H5ClN2O B155064 6-Chloro-5-methylpyridazin-3(2h)-one CAS No. 1703-07-7

6-Chloro-5-methylpyridazin-3(2h)-one

Cat. No. B155064
CAS RN: 1703-07-7
M. Wt: 144.56 g/mol
InChI Key: UGDOVAWXAHZLEV-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridazin-3(2h)-one is a chemical compound that is of interest in various fields of chemistry and biology. It is related to pyridazine derivatives, which are known for their diverse biological activities and applications in the synthesis of pharmaceuticals and agrochemicals. The compound is characterized by the presence of a chlorine atom and a methyl group on the pyridazine ring, which can influence its chemical behavior and interaction with other molecules.

Synthesis Analysis

The synthesis of related pyridazine compounds often involves multi-step reactions with specific reagents and conditions tailored to introduce the desired functional groups. For instance, the synthesis of 3-chloro-4-methylpyridazine was achieved through a four-step process starting from hydrazine hydrate and citraconic anhydride, yielding an important intermediate for pesticides and antiviral drugs . Similarly, the synthesis of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-ones was based on previous work, leading to compounds with significant insecticidal activity .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex, with various substituents affecting the overall geometry and properties of the molecule. For example, the crystal structure and DFT calculations of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, were characterized using several spectroscopic and crystallographic techniques, revealing a non-planar arrangement and providing insights into the electronic properties of the molecule .

Chemical Reactions Analysis

Pyridazine derivatives can undergo a range of chemical reactions, including cycloaddition-elimination reactions, which have been shown to yield polyfunctionalized pyridines with high regioselectivity . Additionally, the reactivity of the chlorimine group in related oxazinones has been selectively functionalized under electrophilic catalysis, avoiding reaction with the lactone function . The acid-catalyzed rearrangement of oxazines to produce different pyridine oxides is another example of the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-5-methylpyridazin-3(2h)-one and its derivatives are influenced by their molecular structure. The presence of solvent molecules in the crystal packing of cocrystals, as well as hydrogen and halogen bonds, significantly contributes to the stabilization of these structures . The electronic properties, such as the HOMO-LUMO energy gap and molecular electrostatic potential map, are also important characteristics that can be calculated using quantum chemical methods .

Scientific Research Applications

Chemical Synthesis

6-Chloro-5-methylpyridazin-3(2h)-one is prominently used in chemical synthesis. For example, it is an important intermediate in the synthesis of pesticides and antiviral drugs. The synthesis process involves steps such as chlorination, substitution, and oxidation reactions, and its structure is often confirmed through various spectroscopic methods like IR and NMR (Zhao Chun-shen, 2009). Similarly, other studies have focused on synthesizing and characterizing derivatives of this compound, revealing its potential in creating various chemical products (Su Li, 2005).

Corrosion Inhibition

The compound has been studied for its role in corrosion inhibition. For instance, its derivatives were investigated for their effectiveness in preventing steel corrosion in acidic environments. The studies often focus on understanding the thermodynamics of inhibitor adsorption and its implications on the corrosion process. Such research is crucial for industries relying on metallic infrastructure, where corrosion can lead to significant economic losses and safety hazards (M. Bouklah et al., 2006).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3-chloro-4-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDOVAWXAHZLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168827
Record name 3(2H)-Pyridazinone, 6-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methylpyridazin-3(2h)-one

CAS RN

1703-07-7
Record name 3(2H)-Pyridazinone, 6-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 6-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-methylpyridazin-3(2H)-one
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